![molecular formula C15H14F2N6O B2467747 N-(3,4-difluorophenyl)-6-morpholino-9H-purin-2-amine CAS No. 1251687-22-5](/img/structure/B2467747.png)
N-(3,4-difluorophenyl)-6-morpholino-9H-purin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(3,4-difluorophenyl)-6-morpholino-9H-purin-2-amine” is a complex organic compound. It contains a purine ring, which is a heterocyclic aromatic organic compound, along with a morpholino group and a difluorophenyl group. Purines are found in many biological molecules, including DNA and RNA .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the purine ring, the morpholino group, and the difluorophenyl group. These groups would be arranged in a specific way to form the overall structure of the compound .
Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For instance, compounds with a similar structure have been shown to undergo reactions like the Dimroth rearrangement . The specific reactions that “N-(3,4-difluorophenyl)-6-morpholino-9H-purin-2-amine” would undergo would depend on the conditions and the other compounds present .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(3,4-difluorophenyl)-6-morpholino-9H-purin-2-amine” would depend on its specific molecular structure. For instance, similar compounds like “3,4-Difluorophenyl Isocyanate” are liquids at room temperature and have a specific gravity of 1.34 .
Wissenschaftliche Forschungsanwendungen
Cancer Research
N-(3,4-difluorophenyl)-6-morpholino-9H-purin-2-amine has shown potential as a kinase inhibitor, which is crucial in cancer research. Kinase inhibitors can block specific enzymes (kinases) involved in the growth and spread of cancer cells. This compound’s ability to inhibit certain kinases makes it a candidate for developing targeted cancer therapies, particularly for cancers that are driven by specific kinase mutations .
Neurodegenerative Diseases
Research has indicated that this compound may have applications in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. By modulating kinase activity, it can potentially influence pathways involved in neuronal survival and function, offering a new avenue for therapeutic intervention in these debilitating conditions .
Inflammatory Diseases
The anti-inflammatory properties of N-(3,4-difluorophenyl)-6-morpholino-9H-purin-2-amine are being explored for treating chronic inflammatory diseases. By inhibiting specific kinases involved in the inflammatory response, this compound could help reduce inflammation and alleviate symptoms in conditions like rheumatoid arthritis and inflammatory bowel disease.
Cardiovascular Research
In cardiovascular research, this compound is being studied for its potential to protect against ischemia-reperfusion injury, a condition that occurs when blood supply returns to the tissue after a period of ischemia or lack of oxygen. By modulating kinase pathways, it may help reduce the damage caused by this process, which is a significant concern in heart attack and stroke patients .
Wirkmechanismus
Target of Action
Similar compounds like propanil have been known to inhibit the hill reaction in photosynthetic electron transfer (photosystem ii [psii]) .
Mode of Action
These interactions could lead to changes in the conformation or activity of the target, thereby affecting its function .
Biochemical Pathways
For instance, propanil, a compound with a similar structure, inhibits photosynthesis and CO2 fixation in plants .
Pharmacokinetics
The mean terminal-phase half-life was approximately 7-8.5 hours for ticagrelor .
Result of Action
Similar compounds have shown inhibitory effects on various fungi, indicating potential antifungal activity .
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(3,4-difluorophenyl)-6-morpholin-4-yl-7H-purin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N6O/c16-10-2-1-9(7-11(10)17)20-15-21-13-12(18-8-19-13)14(22-15)23-3-5-24-6-4-23/h1-2,7-8H,3-6H2,(H2,18,19,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZVQOYKIKWBOJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=C2NC=N3)NC4=CC(=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-difluorophenyl)-6-morpholino-9H-purin-2-amine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.